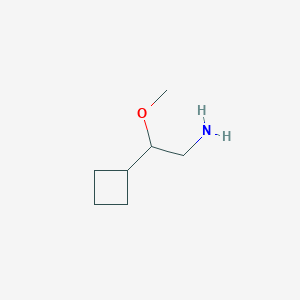

2-Cyclobutyl-2-methoxyethan-1-amine

Description

Properties

IUPAC Name |

2-cyclobutyl-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7(5-8)6-3-2-4-6/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPDCNILKHFKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521248-16-7 | |

| Record name | 2-cyclobutyl-2-methoxyethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclobutyl 2 Methoxyethan 1 Amine and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Methoxylated Amine Systems

The introduction of a primary amine group adjacent to a methoxy-substituted carbon center is a key synthetic challenge. Various methods have been developed to achieve this transformation efficiently and, in some cases, with stereochemical control.

Reductive Amination Approaches for Primary Amine Synthesis

Reductive amination is a widely employed and versatile method for the synthesis of primary amines. This approach typically involves the reaction of a ketone precursor with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired amine. In the context of 2-cyclobutyl-2-methoxyethan-1-amine synthesis, the starting material would be 2-cyclobutyl-2-methoxyacetaldehyde.

The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, followed by dehydration to form a transient imine. This imine is subsequently reduced by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the final primary amine. The choice of reducing agent is critical to avoid the reduction of the starting aldehyde before imine formation.

A general representation of this two-step, one-pot reaction is depicted below:

Scheme 1: General Reductive Amination for Primary Amine Synthesis ``` O NH NH2 || || | R-C-H + NH3 <=> R-C-H --[Reducing Agent]--> R-CH2

*Where R represents the 2-cyclobutyl-2-methoxyethyl moiety.*

Research in related systems has demonstrated the utility of this method. For instance, the synthesis of various cyclobutylamine (B51885) compounds has been achieved through the reduction of chloroimines with NaBH₃CN in acetic acid.

google.com

Nucleophilic Substitution Reactions in Ether-Containing Precursors

An alternative strategy for forming the carbon-nitrogen bond involves the nucleophilic substitution of a suitable leaving group on an ether-containing precursor. This method offers a direct route to the amine product by displacing a halide or a sulfonate ester with an amine nucleophile, such as ammonia or a protected amine equivalent.

For the synthesis of this compound, a precursor such as 1-(bromomethyl)-1-methoxycyclobutane (B3258699) would be treated with an excess of ammonia. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of ammonia attacks the electrophilic carbon bearing the leaving group.

The efficiency of this reaction is dependent on several factors, including the nature of the leaving group (e.g., I > Br > Cl > OTs), the solvent, and the reaction temperature. The use of a large excess of the aminating agent helps to minimize the formation of secondary and tertiary amine byproducts. A study on the synthesis of azetidine-containing β-amino acids utilized a similar nucleophilic substitution approach where a bis-triflate was alkylated with a primary amine.

bham.ac.uk

Evaluation of Stereoselective C-N Bond Formation

When the carbon atom bearing the amine and methoxy (B1213986) groups is a stereocenter, controlling the stereochemistry of the C-N bond formation becomes a critical aspect of the synthesis. Stereoselective methods aim to produce a single enantiomer or a diastereomer of the target compound.

In the context of reductive amination, stereoselectivity can be achieved by using a chiral reducing agent or by employing a chiral auxiliary. For instance, the reduction of an imine can be influenced by the steric environment created by a chiral catalyst, leading to the preferential formation of one stereoisomer.

For nucleophilic substitution reactions, the stereochemical outcome is often dictated by the mechanism. An SN2 reaction proceeds with inversion of configuration at the stereocenter. Therefore, starting with a precursor of a known stereochemistry allows for the predictable formation of the corresponding amine stereoisomer. The synthesis of cyclobutyl amines with controlled stereoselectivity has been demonstrated through the conjugate addition of amines to four-membered-ring scaffolds, resulting in moderate to excellent diastereoselectivity.

ru.nl

Installation and Functionalization of the Cyclobutyl Moiety

The cyclobutyl ring is a key structural feature of the target molecule, and its construction is a significant part of the overall synthetic strategy. Various methods exist for forming four-membered carbocyclic rings.

Cyclization Reactions for Cyclobutyl Ring Construction

The construction of the cyclobutyl ring can be achieved through several cyclization strategies. One of the most common methods is the [2+2] cycloaddition reaction between two alkene components. nih.govnih.govThis reaction can be promoted photochemically or thermally, and in some cases, catalyzed by transition metals. For example, the reaction of an enol ether with a suitable allene (B1206475) under high pressure can yield cyclobutane (B1203170) derivatives.

ru.nl

Another approach involves intramolecular cyclization reactions. For instance, a 1,4-dihalobutane derivative can undergo cyclization in the presence of a reducing agent to form the cyclobutane ring. Similarly, intramolecular nucleophilic substitution reactions can be employed, where a leaving group at one end of a four-carbon chain is displaced by a nucleophilic carbon at the other end. The synthesis of cyclobutylamine compounds can be achieved through a continuous photochemical reaction between an olefin and an imine compound in the presence of a photosensitizer.

google.com

Ring-Opening and Ring-Expansion Methodologies for Cyclobutyl Derivatives

Alternative strategies to access the cyclobutyl moiety involve the rearrangement of other ring systems. Ring-expansion reactions of cyclopropylcarbinyl systems are a well-established method for the synthesis of cyclobutane derivatives. nih.govugent.beFor example, the treatment of a cyclopropylcarbinol with an acid can induce a rearrangement to form a cyclobutanol. This method can provide access to substituted cyclobutanes that might be difficult to prepare through direct cyclization methods.

Conversely, ring-opening reactions of larger rings are less common for the synthesis of cyclobutanes but can be a viable strategy in specific cases. More frequently, the cyclobutyl ring itself can be a precursor to other structures through ring-opening or further ring-expansion reactions. acs.orgFor instance, acid-catalyzed ring expansion of chiral cyclobutyl derivatives has been used to synthesize strained carbocyclic and heterocyclic compounds.

nih.gov

Below is a table summarizing various synthetic approaches to key structural motifs.

Target Moiety Synthetic Strategy Key Reagents/Conditions Reference(s) Primary Amine Reductive Amination Aldehyde/Ketone, NH₃, NaBH₃CN google.com Primary Amine Nucleophilic Substitution Alkyl Halide, NH₃ bham.ac.uk Stereoselective Amine Conjugate Addition α,β-Unsaturated Ketone, Amine ru.nl Cyclobutane Ring [2+2] Cycloaddition Alkene, Alkene, Light/Heat nih.govnih.gov Cyclobutane Ring Photochemical Cyclization Olefin, Imine, Photosensitizer google.com Cyclobutane Ring Ring Expansion Cyclopropylcarbinol, Acid nih.govugent.be

Compound Names Mentioned in the Article

Compound Name This compound 2-Cyclobutyl-2-methoxyacetaldehyde 1-(Bromomethyl)-1-methoxycyclobutane Sodium borohydride Sodium cyanoborohydride Ammonia

Installation and Functionalization of the Cyclobutyl Moiety

Stereocontrolled Introduction of the Cyclobutyl Group

The stereocontrolled synthesis of molecules containing a cyclobutyl group presents a unique set of challenges due to the ring strain and specific conformational preferences of the cyclobutane ring. Achieving high levels of stereoselectivity in the introduction of a cyclobutyl group adjacent to a stereocenter, as in this compound, requires carefully designed synthetic strategies.

One common approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the diastereoselective addition of a cyclobutyl nucleophile. For instance, an α,β-unsaturated ester or amide bearing a chiral auxiliary can undergo conjugate addition with a cyclobutyl organometallic reagent, such as cyclobutylmagnesium bromide or cyclobutyllithium. The steric bulk of the auxiliary effectively shields one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the chiral cyclobutyl-containing fragment.

Alternatively, substrate-controlled methods can be employed where a pre-existing stereocenter on the substrate directs the approach of the cyclobutylating agent. For example, a chiral aldehyde can be reacted with a cyclobutyl Grignard reagent. According to Cram's rule or the Felkin-Anh model, the nucleophile will preferentially attack from the less hindered face, leading to a diastereomerically enriched secondary alcohol. This alcohol can then be further elaborated to the target amine.

Asymmetric catalysis offers a more elegant and atom-economical approach. The enantioselective addition of a cyclobutyl nucleophile to an electrophile can be achieved using a chiral catalyst. For instance, a prochiral enone can be subjected to a conjugate addition reaction with a cyclobutylboronic acid in the presence of a chiral rhodium or palladium catalyst. This method can directly establish the desired stereocenter with high enantioselectivity.

Integration of Methoxy Functional Group

Etherification Strategies for Methoxylation

The Williamson ether synthesis is a classic and widely used method for forming ethers. In the context of synthesizing this compound, a precursor alcohol, such as 2-cyclobutyl-2-aminoethanol, would be deprotonated with a strong base like sodium hydride to form an alkoxide. This alkoxide is then treated with a methylating agent, typically methyl iodide or dimethyl sulfate, to yield the desired methoxy ether.

Another effective method is the use of diazomethane (B1218177) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This approach can be particularly useful for methylating hindered alcohols under mild conditions. However, the toxicity and explosive nature of diazomethane necessitate careful handling.

For substrates sensitive to strong bases, acid-catalyzed etherification can be an option. The precursor alcohol can be treated with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. This reaction is reversible, and the equilibrium is typically driven towards the product by removing water.

A milder and often more efficient alternative is the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. The alcohol is treated with triphenylphosphine, a dialkyl azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), and methanol. This method is particularly advantageous when stereochemical control is crucial.

Stability and Reactivity Considerations of the Methoxy Ether under Synthetic Conditions

The methoxy group is generally considered a robust and relatively unreactive functional group, making it an excellent protecting group for alcohols during multi-step syntheses. It is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents.

However, the ether linkage can be cleaved under strongly acidic conditions, typically involving the use of hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via a protonated ether intermediate, followed by nucleophilic attack by the halide ion. Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving methyl ethers, even at low temperatures. This reactivity must be taken into account when planning synthetic routes that involve acidic steps after the introduction of the methoxy group.

Catalytic Approaches to this compound Synthesis and Derivatization

Modern catalytic methods offer powerful tools for the efficient synthesis and functionalization of complex molecules like this compound.

Transition Metal-Catalyzed Carbon-Hydrogen (C-H) Functionalization Strategies

Transition metal-catalyzed C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses.

In the context of this compound, C-H functionalization could be envisioned for the derivatization of the cyclobutyl ring. For example, a palladium or rhodium catalyst could be used to direct the arylation, alkenylation, or alkylation of a specific C-H bond on the cyclobutane ring, guided by a directing group within the molecule.

Exploration of the Compound and its Analogues as Transient Directing Groups (TDGs)

Transient directing groups (TDGs) are a class of directing groups that are formed in situ from a catalyst and a substrate, guiding a C-H functionalization event before being released. This strategy avoids the need for separate steps to install and remove a directing group. The primary amine functionality in this compound makes it a potential candidate to act as a transient directing group.

The amine could react reversibly with a catalyst or a co-catalyst, such as an aldehyde or a ketone, to form an imine or an enamine in situ. This newly formed group can then coordinate to a transition metal center and direct the selective functionalization of a nearby C-H bond. For instance, a palladium catalyst could be directed to functionalize a C-H bond on the cyclobutyl ring or at the methyl group of the methoxy ether. The choice of catalyst, ligand, and reaction conditions would determine the site of functionalization.

The potential of this compound and its analogues as TDGs opens up possibilities for the rapid diversification of this molecular scaffold. By carefully selecting the appropriate catalytic system, a variety of functional groups could be introduced at specific positions, providing access to a library of novel compounds for further investigation.

Mechanistic Investigations of Directed C-H Activation

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. beilstein-journals.org Mechanistic studies are vital to understanding and optimizing these reactions.

For primary aliphatic amines, direct C-H arylation can be achieved using a palladium catalyst with a transient directing group. iu.edu A plausible catalytic cycle for this process begins with the acid-promoted reversible formation of an imine from the primary amine and a catalytic amount of an α-imino acid, such as glyoxylic acid. iu.edu This imine intermediate coordinates to a palladium species, which then undergoes cyclopalladation to form a six-membered ring intermediate. iu.edu This is followed by oxidative addition of an aryl halide, reductive elimination to form the C-C bond, and subsequent hydrolysis to release the arylated amine product and regenerate the catalyst. iu.edu

In the context of cyclobutane derivatives, rhodium(II) catalysts have been shown to be effective for regio- and stereoselective C-H functionalization. nih.gov The geometry of the catalyst plays a crucial role in directing the substrate for selective C-H insertion by a rhodium-bound carbene. nih.gov This allows for the selective functionalization of primary, secondary, or tertiary C-H bonds. nih.gov For instance, in the functionalization of substituted cyclobutanes, different rhodium catalysts can favor attack at different positions, such as the C1 or C3 position. nih.gov

Ligand Design and Catalyst Optimization for Selective C-H Arylation and Other Transformations

The choice of ligand and catalyst is paramount in achieving high selectivity and efficiency in C-H activation reactions. nih.gov For the palladium-catalyzed meta-selective C-H arylation of phenethylamines and benzylamines protected with a nosyl group, pyridine-based ligands are crucial. nih.gov In the absence of such a ligand, no reaction occurs. nih.gov The combination of a palladium catalyst, a norbornene mediator, and a pyridine-based ligand can switch the selectivity from the typical ortho-position to the meta-position. researchgate.net Catalyst loading can also be optimized; for instance, reducing the palladium acetate (B1210297) loading from 5 mol% to 2.5 mol% can still lead to high yields of the arylated product. nih.gov

In the arylation of primary aliphatic amines, the use of a transient directing group like glyoxylic acid has proven effective. iu.edu Screening of various ligands revealed that while pyridine-based and salicylaldehyde-type ligands were ineffective, glyoxylic acid provided good yields. scispace.com The aldehyde moiety is crucial, and a bidentate directing group is preferred for this process. scispace.com Further optimization of the palladium catalyst showed that Pd(OAc)2 was optimal. iu.edu

For hindered primary amines, the development of specific biarylphosphine ligands has been guided by kinetic analysis. acs.org For example, ligands like BrettPhos have shown high activity in the arylation of primary amines. acs.org The optimization of reaction conditions, including the choice of solvent, is also critical. Acetic acid has been identified as an optimal solvent for the arylation of primary amines using a glyoxylic acid transient directing group, although other solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can also be used. iu.eduscispace.com

The following table summarizes the optimization of ligands for the meta-C-H arylation of a phenethylamine-derived sulfonamide.

| Ligand | Yield (%) |

| 4-Acetylpyridine | 45 |

| Pyridine | 70 |

| No Ligand | 0 |

Table 1: Effect of pyridine-type ligands on the meta-C-H arylation of a phenethylamine-derived sulfonamide. Data sourced from nih.gov.

Photocatalytic and Electrocatalytic Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates, enabling novel bond formations. bath.ac.uknih.gov This approach can be used for the catalytic formation of carbon-carbon bonds adjacent to the nitrogen atom of primary amines without the need for protecting groups. bath.ac.uk The process involves the generation of α-amino radicals through a combination of photoredox catalysis and hydrogen atom transfer (HAT) co-catalysis. bath.ac.uk These radicals can then be trapped by various radical acceptors to form new C-C bonds. bath.ac.uk

For example, the hydroaminoalkylation of primary amines with styrenes can be achieved using this method. bath.ac.uk This strategy has been applied to the synthesis of complex molecules like the drug Fingolimod. bath.ac.uk Similarly, photocatalytic methods can be used to generate aminium radical cations, which are valuable electrophilic intermediates for C-N bond formation, such as in alkene hydroamination and arene C-H amination. nih.gov

Electrocatalysis offers a sustainable alternative for driving chemical reactions, using electricity to replace chemical oxidants or reductants. beilstein-journals.orgbohrium.com This approach has been successfully applied to C-H activation and the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Copper-catalyzed electrochemical methods have been developed for Chan-Lam coupling, allowing for the formation of C-N bonds between arylboronic acids and alkylamines with high yields. beilstein-journals.org

Electrochemical methods can also be used for the synthesis of heterocyclic compounds through C-N bond formation. oup.com Indirect electrolysis using halogen mediators can facilitate the aziridination of alkenes. oup.com Furthermore, electrochemistry combined with transition-metal catalysis provides a powerful platform for chemo- and stereoselective transformations. beilstein-journals.org

| Method | Bond Type | Key Features |

| Photocatalysis | C-C | Unprotected primary amines, α-amino radical generation, mild conditions. bath.ac.uk |

| Photocatalysis | C-N | Aminium radical cation generation, anti-Markovnikov regioselectivity. nih.gov |

| Electrocatalysis | C-N | Copper-catalyzed Chan-Lam coupling, sustainable. beilstein-journals.org |

| Electrocatalysis | C-N | Synthesis of heterocycles, use of halogen mediators. oup.com |

Table 2: Overview of Photocatalytic and Electrocatalytic Methodologies.

Development of Diversity-Oriented Synthetic Routes

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules from a common starting material. scispace.com This approach is crucial for exploring new chemical space and discovering molecules with novel biological activities. scispace.com

A key strategy in DOS involves the use of complexity-generating reactions that can lead to a variety of molecular frameworks from a single substrate through different reaction pathways. scispace.com For the synthesis of cyclobutane derivatives, a sequential C-H/C-C functionalization strategy can be employed to create cis-1,3-difunctionalized cyclobutanes. bohrium.com This involves a Norrish-Yang cyclization of a cyclobutyl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization. bohrium.com

Enzymatic approaches also offer a powerful tool for DOS. Engineered P450BM3 enzymes have been used for the selective C-H hydroxylation of cyclobutylamine derivatives at chemically unactivated sites. researchgate.netacs.orgnih.gov This allows for the divergent and selective synthesis of a set of related compounds from a common starting material, which is more efficient than preparing each compound individually. researchgate.netacs.orgnih.gov This method can produce valuable bifunctional intermediates with high regioselectivity and stereoselectivity. researchgate.netacs.orgnih.gov

Another approach to DOS is "Diversity Oriented Clicking" (DOC), which combines classic click chemistry with SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) technologies. nih.gov This allows for the modular synthesis of lead-like structures from connective hubs, such as 2-substituted-alkynyl-1-sulfonyl fluorides, leading to a diverse library of functional molecules. nih.gov

| Strategy | Key Transformation | Products |

| Sequential C-H/C-C Functionalization | Norrish-Yang cyclization followed by Pd-catalyzed C-C cleavage | cis-γ-functionalized cyclobutyl ketones. bohrium.com |

| Enzymatic C-H Hydroxylation | Selective hydroxylation by engineered P450BM3 enzymes | Bifunctional cyclobutylamine derivatives. researchgate.netacs.orgnih.gov |

| Diversity Oriented Clicking (DOC) | Click chemistry and SuFEx on alkynyl-1-sulfonyl fluoride hubs | Diverse heterocyclic and bicyclic structures. nih.gov |

Table 3: Strategies for Diversity-Oriented Synthesis of Cyclobutane Analogues.

Advanced Spectroscopic and Structural Characterization of 2 Cyclobutyl 2 Methoxyethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of molecular structure. For 2-Cyclobutyl-2-methoxyethan-1-amine, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign the proton and carbon signals and to determine the compound's connectivity and stereochemistry.

Proton (¹H) NMR for Structural Connectivity and Stereochemical Assignment

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -CH(OCH₃)- | 3.2 - 3.6 | Multiplet | 5 - 8 |

| -CH₂NH₂ | 2.7 - 3.1 | Multiplet | 5 - 8, 12-15 |

| -OCH₃ | 3.3 - 3.5 | Singlet | N/A |

| Cyclobutyl-CH | 1.8 - 2.5 | Multiplet | 7 - 10 |

| Cyclobutyl-CH₂ | 1.5 - 2.1 | Multiplet | 7 - 10 |

| -NH₂ | 1.0 - 2.5 | Broad Singlet | N/A |

Note: The chemical shifts for the amine protons are highly dependent on solvent and concentration.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Given the structure of this compound, seven distinct carbon signals would be expected in a proton-decoupled spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -C H(OCH₃)- | 80 - 90 |

| -C H₂NH₂ | 40 - 50 |

| -OC H₃ | 55 - 65 |

| Cyclobutyl-C H | 35 - 45 |

| Cyclobutyl-C H₂ (α to CH) | 25 - 35 |

| Cyclobutyl-C H₂ (β to CH) | 15 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure and Conformational Analysis

Two-dimensional NMR experiments are essential for confirming the assignments made from one-dimensional spectra and for providing deeper insights into the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the methine proton, the adjacent methylene (B1212753) protons of the amine, and the methine proton of the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. researchgate.net It would be used to definitively assign the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. princeton.edu For instance, a correlation between the methoxy (B1213986) protons and the methine carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons, which can help in determining the preferred conformation and stereochemistry of the molecule. researchgate.net

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

The cyclobutyl ring of this compound can undergo ring-puckering. Furthermore, rotation around the C-C and C-O single bonds could be studied using dynamic NMR techniques. By acquiring spectra at different temperatures, it would be possible to determine the energy barriers for these conformational changes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragment Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₅NO), the expected monoisotopic mass is approximately 129.1154 g/mol . uni.lu

Expected HRMS Fragmentation Data:

Alpha-cleavage is a common fragmentation pathway for amines and ethers. libretexts.org

| m/z | Possible Fragment | Fragmentation Pathway |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical |

| 100 | [M - C₂H₅]⁺ | Cleavage of the ethylamine (B1201723) group |

| 86 | [M - C₃H₇]⁺ | Loss of a propyl fragment from the cyclobutyl ring |

| 72 | [CH(OCH₃)CH₂NH₂]⁺ | Cleavage of the cyclobutyl group |

| 58 | [CH₂NH₂]⁺ | Cleavage adjacent to the nitrogen |

| 45 | [CH(OCH₃)]⁺ | Cleavage adjacent to the ether oxygen |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Expected Vibrational Spectroscopy Data:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H Stretch (primary amine) | 3300-3500 (two bands) orgchemboulder.com | Weak |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| N-H Bend (primary amine) | 1590-1650 orgchemboulder.com | Weak |

| C-O Stretch (ether) | 1070-1150 docbrown.info | Moderate |

| C-N Stretch (aliphatic amine) | 1020-1250 orgchemboulder.com | Moderate |

The IR spectrum of a primary amine typically shows two N-H stretching bands due to symmetric and asymmetric vibrations. libretexts.org The C-O stretch of the ether and the C-N stretch of the amine would also be prominent features. The Raman spectrum would be complementary, with the C-H stretching vibrations expected to show strong signals.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemistry Determination (if chiral analogues are synthesized)

The determination of the absolute stereochemistry of a chiral molecule is crucial for understanding its biological activity and chemical properties. For a chiral analogue of this compound, which possesses a stereocenter at the C2 position, chiroptical techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) would be the methods of choice.

The ECD technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images, produce ECD spectra that are exact mirror images of each other. chiralabsxl.com For instance, the (R)-enantiomer might exhibit a positive Cotton effect (a maximum in the ECD spectrum) at a specific wavelength, while the (S)-enantiomer would show a negative Cotton effect (a minimum) of equal magnitude at the same wavelength. nih.gov

In a typical analysis, the ECD spectra of the synthesized enantiomerically-enriched samples would be recorded. Concurrently, quantum mechanical calculations, often using density functional theory (DFT), would be performed to predict the theoretical ECD spectra for both the (R) and (S) absolute configurations. americanlaboratory.com A direct comparison between the experimental spectrum and the calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. americanlaboratory.com If the experimental spectrum matches the sign and relative intensity of the calculated spectrum for the (R)-enantiomer, then that is the confirmed absolute configuration. americanlaboratory.com

VCD spectroscopy operates on a similar principle but measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. americanlaboratory.commdpi.com This technique is highly sensitive to the three-dimensional arrangement of atoms and can provide a detailed conformational picture in solution, complementing the electronic transitions observed in ECD. mdpi.com

Hypothetical ECD Data for Enantiomers of this compound

| Enantiomer Configuration | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Cotton Effect Sign |

| (R)-enantiomer | 215 | +12,500 | Positive |

| (S)-enantiomer | 215 | -12,500 | Negative |

This table illustrates that the two enantiomers would display mirror-image spectra, a hallmark of chiroptical measurements, allowing for their differentiation and stereochemical assignment. chiralabsxl.com

X-ray Crystallography for Single-Crystal Structural Determination and Intermolecular Interactions (for crystalline derivatives)

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comcreative-biostructure.com It provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers. To apply this technique to this compound, which may be a liquid or oil at room temperature, a crystalline derivative would first be synthesized. This is commonly achieved by forming a salt, such as a hydrochloride or fumarate, which enhances the likelihood of forming high-quality single crystals suitable for diffraction experiments. iucr.org

Once a suitable crystal is obtained and analyzed, the resulting data provides a complete structural map. creative-biostructure.com The analysis would confirm the connectivity of the atoms and the puckered conformation of the cyclobutane (B1203170) ring. For chiral analogues, the crystallographic data would unambiguously establish the absolute stereochemistry, corroborating findings from chiroptical spectroscopy.

Hypothetical Crystallographic Data for a Hydrochloride Salt of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.64 |

| b (Å) | 8.65 |

| c (Å) | 16.61 |

| β (°) | 116.3 |

| Volume (ų) | 1885 |

| Z | 4 |

This table presents plausible unit cell parameters for a crystalline derivative. eurjchem.com

Hypothetical Key Structural Parameters

| Feature | Parameter | Value |

| Intramolecular Geometry | C-C (cyclobutane) bond length | 1.55 Å |

| C-N bond length | 1.48 Å | |

| C-O bond length | 1.43 Å | |

| C-C-C (cyclobutane) angle | ~88° | |

| Intermolecular Interactions | N-H···Cl hydrogen bond distance | 2.2 Å |

This table details expected bond lengths and a key hydrogen bonding interaction that would likely be observed in the crystal structure, defining both the molecular and supramolecular arrangement. acs.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Cyclobutyl 2 Methoxyethan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine (-NH₂) group is a key center of reactivity in 2-Cyclobutyl-2-methoxyethan-1-amine, functioning as both a potent nucleophile and a precursor to synthetically versatile imine derivatives. Its reactions are fundamental to the synthesis of a wide array of derivatives and its application in modern catalytic chemistry.

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to readily participate in amidation and alkylation reactions, which are cornerstone transformations for creating new derivatives.

Amidation: The reaction of this compound with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) leads to the formation of a stable amide bond. These reactions, often facilitated by coupling agents or conducted under basic conditions to neutralize the acid byproduct, are highly efficient. The resulting N-(2-cyclobutyl-2-methoxyethyl)amides are valuable compounds in medicinal chemistry and materials science. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Alkylation: The primary amine can be alkylated by reaction with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution (typically SN2) mechanism. The initial product is a secondary amine, which is also nucleophilic and can react further. Consequently, direct alkylation can sometimes lead to a mixture of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. To achieve selective mono-alkylation, specific reaction conditions, such as using a large excess of the initial amine, are often required.

| Reaction Type | Typical Reagents | Product Functional Group | General Conditions |

| Amidation | Acyl Chlorides (R-COCl), Carboxylic Anhydrides ((RCO)₂O), Carboxylic Acids + Coupling Agents (e.g., DCC, EDC) | Amide | Aprotic solvent, often with a non-nucleophilic base (e.g., triethylamine, pyridine) |

| Alkylation | Alkyl Halides (R-X, where X = Cl, Br, I), Alkyl Sulfates | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Polar solvent; base may be used to scavenge HX byproduct |

Primary amines react reversibly with aldehydes and ketones to form imines (also known as Schiff bases), compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlumenlearning.com This condensation reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. openstax.orglibretexts.org The formation of imines is often favored by the removal of water from the reaction mixture. masterorganicchemistry.com

The reversible nature of imine formation is the foundation of their use in transient directing group (TDG) chemistry. rsc.orgnih.gov In this strategy, a catalytic amount of an amine like this compound can be used to reversibly convert a substrate (e.g., an aldehyde) into an imine in situ. snnu.edu.cnrsc.org This transiently installed imine then acts as a directing group, coordinating to a transition metal catalyst (e.g., Palladium, Rhodium) and positioning it to activate a specific C-H bond on the substrate. rsc.orgnih.gov After the desired C-H functionalization reaction occurs (e.g., arylation, alkylation), the imine is hydrolyzed back to the original aldehyde, releasing the functionalized product and regenerating the amine catalyst for the next cycle. snnu.edu.cn This approach avoids the need for separate steps to install and remove a directing group, significantly improving the efficiency and atom economy of the synthesis. rsc.org

Reactivity of the Methoxy (B1213986) Ether Group

The methoxy group (-OCH₃) is generally considered to be one of the less reactive functional groups, making it a stable feature in many organic molecules and a common solvent choice. openstax.org However, under specific and often harsh conditions, the C-O bond of the ether can be cleaved. Furthermore, the oxygen's lone pairs can play a crucial role in directing certain catalytic reactions.

The cleavage of non-activated alkyl ethers like the methoxy group in this compound requires strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org Hydrochloric acid (HCl) is generally ineffective. openstax.org The reaction proceeds via a nucleophilic substitution mechanism that begins with the protonation of the ether oxygen by the strong acid, converting the methoxy group into a good leaving group (methanol). transformationtutoring.comlibretexts.orgchemistrysteps.com

The subsequent step depends on the structure of the ether's substituents.

SN2 Pathway : The halide ion (Br⁻ or I⁻) attacks the less sterically hindered carbon. In this molecule, attack at the methyl carbon would be an SN2 reaction, yielding methyl iodide/bromide and the corresponding alcohol, 2-cyclobutyl-2-aminoethan-1-ol.

SN1 Pathway : If one of the alkyl groups can form a stable carbocation, the reaction may proceed through an SN1 mechanism. openstax.orglibretexts.org

For this compound, the SN2 attack on the methyl group is the most probable pathway. The alternative cleavage at the other C-O bond would require forming a carbocation adjacent to an amine and a cyclobutyl group, which is less favorable. If an excess of the acid is used, the newly formed alcohol can be further converted into an alkyl halide. libretexts.org

| Reagent | Mechanism Type | Typical Products from R-O-CH₃ | Conditions |

| Hydroiodic Acid (HI) | SN2 (on methyl) | R-OH + CH₃I | Concentrated aqueous acid, often heated |

| Hydrobromic Acid (HBr) | SN2 (on methyl) | R-OH + CH₃Br | Concentrated aqueous acid, often heated |

| Boron Tribromide (BBr₃) | Lewis Acid-Catalyzed | R-OH + CH₃Br | Aprotic solvent (e.g., CH₂Cl₂), often at low temperatures |

While less common for aliphatic ethers compared to aryl ethers, the lone pair electrons on the ether oxygen can act as a weakly coordinating directing group in certain transition-metal-catalyzed C-H activation reactions. nih.gov The oxygen can coordinate to a metal center, bringing the catalyst into proximity with nearby C-H bonds, thereby facilitating their selective functionalization. In the context of this compound, the methoxy group could potentially work in concert with the primary amine. Together, they could form a bidentate chelate with a metal catalyst, creating a stable five-membered ring. This chelation could rigidly orient the substrate relative to the catalyst, enabling highly selective C-H activation at a specific position, for instance, on the cyclobutyl ring.

Reactivity of the Cyclobutyl Ring

The cyclobutane (B1203170) ring, while possessing significant ring strain (approximately 26 kcal/mol), is kinetically more stable and less reactive than its cyclopropane (B1198618) counterpart. Its reactivity often involves either functionalization of the C-H bonds on the ring or, under more forcing conditions, cleavage of the C-C bonds to relieve ring strain.

The reactivity of the cyclobutyl ring in this compound is largely that of a substituted cycloalkane. The C-H bonds on the ring can undergo radical substitution reactions, such as halogenation under UV light. More modern methods allow for transition-metal-catalyzed C-H functionalization, which could potentially be directed by the amino and/or methoxy functionalities on the side chain. rsc.org

Ring-opening reactions of unsubstituted cyclobutane are generally difficult and require high temperatures or potent catalysts. pharmaguideline.com However, the presence of substituents can significantly influence this reactivity. For instance, "donor-acceptor" cyclobutanes can undergo ring-opening reactions under Lewis acid catalysis. acs.orgchemistryviews.org While this compound does not fit this specific electronic pattern, its interaction with certain transition metals, particularly those known to insert into C-C bonds (e.g., Rhodium, Nickel), could promote ring-opening or rearrangement pathways. These reactions are often driven by the release of ring strain and can lead to the formation of linear or larger cyclic structures. bohrium.comnih.gov The specific pathways would be highly dependent on the choice of catalyst and reaction conditions.

Ring Strain and its Influence on Reactivity

The cyclobutane ring in this compound is characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orglibretexts.org This inherent strain makes the cyclobutane ring susceptible to reactions that lead to its opening, as this relieves the strain and is thermodynamically favorable. masterorganicchemistry.comresearchgate.net The total ring strain in an unsubstituted cyclobutane is approximately 26.3 kcal/mol. wikipedia.org This high level of strain is a driving force for many of the reactions that cyclobutane derivatives undergo. masterorganicchemistry.com

The C-C bonds within the cyclobutane ring are weaker than those in acyclic alkanes, making them more susceptible to cleavage under certain conditions. masterorganicchemistry.com The reactivity of the cyclobutane ring is also influenced by its conformation. Cyclobutane exists in a puckered conformation to minimize torsional strain, and this puckering can affect the accessibility of its C-H bonds to reagents. masterorganicchemistry.com

The presence of substituents, such as the 2-methoxyethan-1-amine group, can further influence the ring's reactivity. These substituents can affect the electron distribution within the ring and may sterically hinder or facilitate certain reaction pathways.

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

|---|---|---|

| Cyclopropane | 27.5 | 60° |

| Cyclobutane | 26.3 | ~88° (puckered) |

| Cyclopentane | 6.2 | ~105° (envelope) |

| Cyclohexane | 0 | 109.5° (chair) |

Electrophilic and Nucleophilic Attack on the Cyclobutyl System

The cyclobutyl ring in this compound can be subject to both electrophilic and nucleophilic attack, often leading to ring-opening reactions.

Electrophilic Attack: While unsubstituted cyclobutane is relatively inert to electrophiles, the presence of the amine and methoxy groups can influence the regioselectivity of such attacks. However, direct electrophilic attack on the carbon framework of the cyclobutane ring is less common than reactions involving the functional groups. More prevalent are reactions where an initial interaction with a functional group facilitates a subsequent transformation of the ring.

Nucleophilic Attack: Nucleophilic attack is a more common pathway for the transformation of substituted cyclobutanes, particularly when the ring is activated by electron-withdrawing groups. In the case of this compound, while the substituents are not strongly electron-withdrawing, reactions with strong nucleophiles under forcing conditions could potentially lead to ring-opening. For instance, donor-acceptor cyclobutanes readily undergo ring-opening reactions with nucleophiles like electron-rich arenes, thiols, and selenols. acs.org

Studies on Ring-Opening and Isomerization Pathways

Ring-opening reactions are a hallmark of cyclobutane chemistry, driven by the release of ring strain. researchgate.net The thermal decomposition of cyclobutane, for example, proceeds through a biradical intermediate to form two molecules of ethylene. arxiv.org For substituted cyclobutanes like this compound, ring-opening can be initiated under various conditions, including thermal, photochemical, acidic, or basic conditions, and often involves the participation of the substituents. researchgate.net

Isomerization reactions of cyclobutane derivatives can also occur, leading to the formation of other cyclic or acyclic structures. For instance, Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can lead to the formation of bicyclic systems containing a cyclobutane ring. nih.gov While specific isomerization pathways for this compound have not been reported, it is plausible that under certain catalytic conditions, rearrangements could occur.

Mechanistic Studies of Transformation Pathways

Elucidating the mechanisms of reactions involving this compound would rely on a combination of kinetic studies, isolation of intermediates, and computational modeling.

Kinetic Isotope Effects and Hammett Studies to Probe Rate-Determining Steps

Kinetic Isotope Effects (KIEs): KIE studies are a powerful tool for determining the rate-determining step of a reaction and for understanding the nature of the transition state. pkusz.edu.cn In the context of this compound, KIEs could be particularly useful in studying C-H functionalization reactions. By replacing a hydrogen atom at a specific position on the cyclobutane ring with deuterium, one can determine if the cleavage of that C-H bond is involved in the rate-determining step. A primary KIE (kH/kD > 1) would indicate that the C-H bond is being broken in the rate-determining step. pkusz.edu.cnelsevierpure.com For example, a significant KIE was observed in the iridium-catalyzed cleavage of cyclobutanols, suggesting that O-H bond activation is part of the rate-determining step. nih.gov

Hammett Studies: Hammett plots can provide insight into the electronic effects of substituents on the reaction rate and can help to elucidate the reaction mechanism. libretexts.org For reactions involving a substituted aromatic ring, a linear correlation between the logarithm of the reaction rate and the Hammett substituent constant (σ) suggests a common mechanism across the series of substituted reactants. The slope of the plot (ρ) indicates the sensitivity of the reaction to electronic effects. While this compound itself is not aromatic, Hammett studies could be applied to reactions where it reacts with a series of substituted aromatic partners. For instance, in a study on the aminocarbonylation of cyclobutanols, a positive linear correlation in the Hammett plot suggested that ammonolysis was the probable rate-determining step. nih.gov

| Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Interpretation |

|---|---|---|---|

| This compound | kH | 2.5 | Primary KIE; C-H bond breaking is likely in the rate-determining step. |

| Deuterated analogue | kD |

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In many reactions involving cyclobutane derivatives, intermediates such as radicals, carbocations, or organometallic species are proposed. While often transient and difficult to isolate, in some cases, these intermediates can be trapped or observed spectroscopically. For example, in C-H functionalization reactions catalyzed by transition metals, cyclometalated intermediates are often formed. nih.gov

Elucidation of Catalytic Cycles (e.g., in C-H Functionalization)

C-H functionalization is a powerful strategy for the direct modification of organic molecules and has been applied to cyclobutane systems. nih.govacs.org The catalytic cycles for these reactions are often complex and involve several steps.

Rhodium-Catalyzed C-H Functionalization: Dirhodium catalysts are effective for the C-H functionalization of cyclobutanes. nih.govnih.gov The catalytic cycle typically involves the formation of a rhodium-carbene intermediate from a diazo compound. This intermediate then undergoes a C-H insertion reaction with the cyclobutane substrate. The regioselectivity of the C-H insertion can often be controlled by the choice of the rhodium catalyst's ligands. nih.gov

Palladium-Catalyzed C-H Functionalization: Palladium catalysts are also widely used for C-H functionalization. nih.govchemrxiv.org In the case of substrates containing a directing group, such as the amine in this compound, the catalytic cycle often begins with the coordination of the directing group to the palladium center. This is followed by a C-H activation step to form a cyclopalladated intermediate. nih.gov This intermediate can then react with a coupling partner, and subsequent reductive elimination regenerates the catalyst and yields the functionalized product. nih.govacs.org

A plausible catalytic cycle for the palladium-catalyzed arylation of this compound, directed by the amine group, would likely involve:

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer detailed insights into the electronic structure and energy of a molecule. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are typically employed. arxiv.orgups-tlse.fr

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. Starting with an approximate structure of 2-Cyclobutyl-2-methoxyethan-1-amine, calculations are performed to find the coordinates that correspond to a minimum on the potential energy surface.

This process is commonly carried out using Density Functional Theory (DFT), often with a hybrid functional like B3LYP, combined with a basis set such as 6-31G(d) or larger to accurately describe the distribution of electrons. The optimization yields key geometric parameters. Once the optimized geometry is found, further analysis can reveal electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Interactive Table 1: Exemplar Predicted Geometric Parameters for the Optimized Structure of this compound. This table represents typical data obtained from a geometry optimization calculation at the B3LYP/6-31G(d) level of theory.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Length | C-O (ether) | ~1.43 Å |

| Bond Angle | C-N-H | ~109.5° |

| Bond Angle | C-O-C | ~111.0° |

| Dihedral Angle | C-C-N-H | ~180° (anti) |

Conformational Analysis and Energy Landscapes

Due to the presence of several rotatable single bonds and a flexible cyclobutane (B1203170) ring, this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements (conformers) and their relative energies. lumenlearning.compressbooks.pub A potential energy surface (PES) scan is performed by systematically rotating the key dihedral angles, such as the C-C bond of the ethylamine (B1201723) chain and the bonds connecting the chain to the cyclobutane ring.

This analysis identifies the most stable conformers (energy minima) and the energy barriers between them. organicchemistrytutor.com The relative stability is influenced by factors like steric hindrance between the bulky cyclobutyl group and the methoxy (B1213986) group, as well as intramolecular hydrogen bonding possibilities. The results are typically visualized in an energy landscape plot, showing the energy as a function of one or more dihedral angles. organicchemistrytutor.com

Transition State Elucidation and Reaction Pathway Mapping

Quantum chemistry can be used to map the entire pathway of a chemical reaction, including the high-energy transition state that connects reactants and products. researchgate.net For a molecule like this compound, a hypothetical reaction, such as an intramolecular cyclization or its role as a transient directing group in a palladium-catalyzed reaction, could be studied. researchgate.netmdpi.com

Transition state search algorithms are used to locate the saddle point on the potential energy surface corresponding to the reaction's energy barrier. A frequency calculation is then performed to verify the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. umich.edu Mapping the minimum energy path from reactant to product via the transition state provides the activation energy, which is essential for understanding reaction kinetics.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the experimental characterization of new compounds. After geometry optimization, the same level of theory can be used to calculate vibrational frequencies and NMR chemical shifts.

Infrared (IR) spectra are predicted from the calculated vibrational frequencies. Each frequency corresponds to a specific molecular motion (e.g., N-H stretching, C-O stretching, CH₂ bending). These predicted spectra can be compared with experimental data to confirm the structure. nist.govunibe.ch

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. pitt.edu The calculated shifts are then compared to a reference compound (like tetramethylsilane, TMS) to provide theoretical values that can be directly correlated with experimental spectra. bham.ac.uk

Interactive Table 2: Exemplar Predicted Spectroscopic Data for this compound. This table shows plausible, theoretically predicted values for key spectroscopic signals.

| Spectroscopy Type | Signal Assignment | Predicted Value |

|---|---|---|

| ¹H NMR | -NH₂ | ~1.5 - 2.5 ppm |

| ¹H NMR | -OCH₃ | ~3.3 ppm |

| ¹³C NMR | C-N | ~45 - 55 ppm |

| ¹³C NMR | C-O | ~70 - 80 ppm |

| IR | N-H Stretch | ~3300 - 3400 cm⁻¹ |

| IR | C-O Stretch | ~1100 cm⁻¹ |

Molecular Modeling and Dynamics Simulations

While quantum calculations are highly accurate for static structures, molecular modeling and dynamics simulations are used to explore the behavior of molecules over time, providing a more dynamic picture.

Conformational Ensemble Generation and Analysis

Molecular Dynamics (MD) simulations use classical force fields to model the movements of atoms in a molecule over a period of time, often in a simulated solvent environment. mdpi.com For this compound, an MD simulation would reveal how the molecule flexes, rotates, and interacts with its surroundings at a given temperature.

The simulation generates a trajectory that can be analyzed to produce a conformational ensemble—a collection of the most populated conformations and their probabilities. mdpi.comnih.gov This approach provides a more realistic view of the molecule's behavior in solution than static calculations alone and is crucial for understanding how the molecule might interact with biological targets or other reagents. Advanced analysis can identify dominant modes of motion and quantify the flexibility of different parts of the molecule.

Investigation of Solvent Effects on Molecular Conformation and Reactivity

The structure of this compound, featuring a flexible cyclobutane ring, a methoxy group, and an amine function, suggests that its conformation and reactivity are susceptible to solvent effects. The cyclobutane ring itself is not planar but exists in a puckered conformation to alleviate torsional strain. nih.govlibretexts.org The degree of this puckering and the orientation of the substituents are influenced by the surrounding medium.

Computational studies on related cyclobutane derivatives have shown that the energy barrier for ring inversion is sensitive to the electronic and steric nature of the substituents. nih.govacs.org For this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, hydrogen bonding interactions with the amine and ether functionalities can stabilize specific conformations. For instance, solvents capable of donating hydrogen bonds can interact strongly with the lone pairs of the nitrogen and oxygen atoms, influencing the rotational barriers around the C-C, C-N, and C-O bonds.

The reactivity of the amine group, particularly its nucleophilicity and Brønsted-Lowry basicity, is also highly dependent on the solvent. nih.gov In protic solvents, the amine group will be solvated through hydrogen bonds, which can modulate its reactivity. Aprotic polar solvents, on the other hand, will interact differently, primarily through dipole-dipole interactions.

To illustrate the potential magnitude of solvent effects on the reactivity of a related class of compounds, alkoxyamines, we can examine computational data on their C-ON bond homolysis. While not a direct analogue to the reactions of this compound, this data provides a valuable model for how solvents can influence reaction energetics.

| Solvent | Activation Energy (Ea, kJ/mol) for Alkoxyamine Homolysis |

|---|---|

| CDCl3 | 125 |

| C6D6 | 128 |

| CD3CN | 123 |

| Acetone-d6 | 124 |

| CD3OD | 120 |

| DMSO-d6 | 122 |

This table presents computationally derived activation energies for the C-ON bond homolysis of a model alkoxyamine in different solvents, illustrating the sensitivity of reaction barriers to the solvent environment. The data is adapted from a study on related alkoxyamines and serves as a model for potential solvent effects on the reactivity of this compound. rsc.org

Ligand-Substrate Interaction Modeling (in the context of catalytic systems)

The amine and methoxy groups in this compound make it a potential ligand for metal catalysts or a substrate in catalyzed reactions. Computational modeling is instrumental in understanding the non-covalent interactions that govern the binding of such molecules to a catalyst's active site. These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, are critical for both the stability of the ligand-substrate complex and the subsequent catalytic transformation.

In the context of catalysis, the cyclobutane moiety can act as a bioisostere for aromatic rings, offering a three-dimensional scaffold that can be exploited in drug design and catalysis. nih.gov The puckered nature of the cyclobutane ring can lead to specific spatial arrangements of the methoxy and amine substituents, which can be recognized by a catalyst's active site.

Modeling studies of catalytic systems involving substrates with similar functionalities have provided insights into the key factors driving ligand-substrate interactions. For instance, density functional theory (DFT) calculations have been used to dissect the interaction energies into components such as electrostatic, polarization, and charge-transfer terms. nih.gov This allows for a detailed understanding of the nature of the binding.

The binding affinity of a substrate to a catalyst is a crucial parameter that can be estimated through computational methods. The following table provides a hypothetical illustration of how binding energies might be calculated for the interaction of a cyclobutane-containing substrate with different catalyst active sites.

| Catalyst System | Calculated Binding Energy (kcal/mol) | Dominant Interaction Type |

|---|---|---|

| Catalyst A (Hydrophobic Pocket) | -5.2 | Van der Waals |

| Catalyst B (Hydrogen Bond Donors) | -8.5 | Hydrogen Bonding |

| Catalyst C (Metal Center) | -12.1 | Coordination/Electrostatic |

This table presents hypothetical calculated binding energies for a cyclobutane-containing substrate with different types of catalyst active sites. The values are illustrative and intended to show how computational chemistry can quantify the strength and nature of ligand-substrate interactions.

These computational approaches are vital for the rational design of catalysts and for predicting the stereochemical outcome of reactions involving chiral molecules like this compound. By understanding the intricate details of ligand-substrate interactions, chemists can develop more efficient and selective catalytic processes.

Applications in Advanced Synthetic Methodology and Chemical Space Exploration

Utilization as a Chirality Inducer or Ligand Component in Asymmetric Synthesis

The presence of a stereocenter in 2-Cyclobutyl-2-methoxyethan-1-amine makes it an intriguing candidate for applications in asymmetric synthesis. Chiral amines and amino alcohols are fundamental components of many successful catalysts and ligands that induce enantioselectivity in chemical reactions.

While specific studies detailing the use of this compound as a chiral ligand are not extensively documented, the utility of its core structural elements is well-established. For instance, simple amino ethers like 2-methoxyethan-1-amine have been identified as optimal transient directing groups in transition-metal-catalyzed C-H bond functionalization. researchgate.net These groups can coordinate to a metal center, directing a reaction to a specific site on the substrate, and can be removed easily after the transformation. The chiral nature of this compound suggests its potential to serve as a chiral transient directing group, enabling enantioselective C-H activation reactions, a highly sought-after goal in modern synthesis.

The amine and ether oxygen can act as a bidentate ligand, chelating to a metal center. This chelation creates a well-defined, rigid chiral environment around the metal, which is crucial for transferring stereochemical information to the substrate during a catalytic cycle.

Table 1: Potential Asymmetric Reactions Employing this compound Moiety

| Reaction Type | Potential Role of the Amine | Metal Catalyst |

|---|---|---|

| Asymmetric C-H Activation | Chiral Transient Directing Group | Palladium (Pd), Rhodium (Rh) |

| Asymmetric Transfer Hydrogenation | Component of a Chiral Ligand | Ruthenium (Ru), Iridium (Ir) |

Role as a Building Block for the Construction of Complex Molecular Architectures

The unique combination of functional groups and stereochemistry makes this compound a powerful building block for synthesizing complex molecules. Its primary amine allows for direct incorporation into larger structures through amide bond formation, reductive amination, and nucleophilic substitution reactions.

In drug discovery, a molecular scaffold is the core structure of a compound. The development of novel scaffolds with high three-dimensionality is critical for exploring new areas of chemical space. The cyclobutyl-methoxyethaneamine unit is well-suited for this purpose. The rigid cyclobutane (B1203170) ring introduces a defined 3D geometry, moving away from the flat structures that have dominated traditional compound libraries.

Research into the synthesis of novel bicyclic systems has demonstrated the utility of related amines in constructing complex scaffolds. For example, 2-methoxyethan-1-amine has been used as a nucleophile to displace leaving groups on azetidine (B1206935) rings, leading to the formation of decorated 4,6-fused and 5,6-bridged bicyclic systems. bham.ac.uk By analogy, this compound could be employed to introduce both the methoxy-amine side chain and the valuable cyclobutyl group in a single step, creating structurally complex and diverse compound libraries. bham.ac.uk

Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals and natural products. The primary amine of this compound is a key functional group for the synthesis of these important ring systems. scholaris.ca

It can serve as a precursor for a variety of heterocyclic structures through well-established synthetic methodologies. For example:

Tetrazoles and Thiatriazoles: The amine can be converted into a thiourea (B124793) and subsequently cyclized to form substituted aminothiatriazoles. scholaris.ca

Iminohydantoins: Reaction with an isothiocyanate followed by intramolecular cyclization can generate iminohydantoins, providing a method to introduce a heterocycle at the N-terminus of a peptide-like structure. scholaris.ca

Benzimidazoles: The amine could be incorporated into a guanidine (B92328) moiety, which can then undergo intramolecular C-N bond formation via copper or palladium catalysis to yield 2-aminobenzimidazoles. scholaris.ca

Azetidines: While the compound already contains a four-membered carbocycle, the amine functionality itself can participate in reactions to form nitrogen-containing four-membered rings, or azetidines, under appropriate conditions, contributing to the synthesis of highly strained and complex polycyclic systems. nsf.gov

Applications in Fragment-Based Synthesis and Exploration of Underexplored Chemical Space

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. The cyclobutyl group is an excellent component for a fragment library due to its 3D nature and its role as a bioisosteric replacement for other groups like phenyl rings or t-butyl groups.

The incorporation of the this compound motif into fragment libraries provides access to under-explored areas of chemical space. bham.ac.uk The combination of a rigid 3D element (cyclobutane) with flexible polar groups (amine and ether) offers a balanced property profile desirable for fragment screening.

Strategies for diversifying scaffolds, such as reacting a core molecule with a library of azides via "click chemistry" (e.g., CuAAC), highlight how specific building blocks can be used to generate large, diverse libraries for screening. acs.org The use of azidocyclobutane (B1655254) in such a library to create novel inhibitors demonstrates the value placed on the cyclobutyl motif in exploring structure-activity relationships. acs.org The this compound fragment could be similarly incorporated through its amine handle, providing a set of unique, 3D-rich molecules for FBDD campaigns and high-throughput screening. dtu.dk

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to 2-cyclobutyl-2-methoxyethan-1-amine and related structures often rely on multi-step sequences that may involve harsh reagents or generate significant waste. A primary focus for future research will be the development of more efficient and sustainable methods for its preparation. This includes the exploration of catalytic routes that minimize the use of stoichiometric reagents and improve atom economy. For instance, the development of a direct catalytic amination of a suitable cyclobutyl precursor would represent a significant advancement over existing methods.

Furthermore, the principles of green chemistry should guide the design of new synthetic pathways. This involves prioritizing the use of renewable starting materials, employing environmentally benign solvents, and designing processes that are inherently safer. Research into flow chemistry processes for the synthesis of this compound could also offer advantages in terms of scalability, safety, and process control.

Advanced Mechanistic Insights into Complex Catalytic Cycles

The amine functionality of this compound makes it a valuable ligand or directing group in transition metal catalysis. mdpi.com While it has been employed in palladium-catalyzed C-H functionalization reactions, a detailed understanding of the catalytic cycles is often inferred from related systems. Future research should aim to provide advanced mechanistic insights into how this specific amine participates in and influences catalytic transformations.

This could involve a combination of experimental techniques, such as kinetic studies, in-situ spectroscopy (e.g., NMR, IR), and the isolation and characterization of key catalytic intermediates. For example, understanding the coordination of the amine and the ether oxygen to the metal center, and how the cyclobutyl group sterically and electronically influences the reactivity of the catalyst, is crucial for optimizing existing reactions and designing new ones. Computational studies can play a vital role in elucidating reaction pathways and transition state geometries. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns for the Cyclobutyl-Methoxyethaneamine Moiety

The inherent reactivity of the this compound scaffold is far from fully exploited. Future investigations should focus on uncovering novel reactivity patterns. This could involve exploring its use as a building block in multicomponent reactions, where its distinct functional groups can participate in a cascade of bond-forming events to rapidly generate molecular complexity. researchgate.net

Furthermore, the cyclobutyl ring itself offers opportunities for unique transformations. Research into ring-expansion or ring-opening reactions of derivatives of this compound could provide access to novel carbocyclic and heterocyclic frameworks. The interplay between the amine, methoxy (B1213986) group, and the strained four-membered ring could lead to unexpected and valuable chemical transformations under various reaction conditions, including photochemical or electrochemical activation. elsevierpure.com

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new reactions and applications for this compound, its integration with automated synthesis and high-throughput experimentation (HTE) platforms is essential. rsc.orgresearchgate.net These technologies allow for the rapid screening of a wide range of reaction conditions, catalysts, and substrates, significantly speeding up the optimization process and enabling the discovery of novel reactivity that might be missed through traditional, manual experimentation.

For example, an HTE workflow could be designed to explore the scope of its use as a directing group in a variety of C-H activation reactions, or to screen for its optimal performance in a library of catalytic systems. The data generated from these high-throughput experiments can also be used to train machine learning models to predict reaction outcomes and guide future experimental design.

Computational Design and Predictive Modeling for New Transformations

Computational chemistry and predictive modeling are powerful tools for guiding the exploration of new chemical space. arxiv.org In the context of this compound, these methods can be used to:

Predict Reactivity: Quantum mechanical calculations can be employed to predict the most likely sites of reaction on the molecule and to estimate the activation barriers for various potential transformations. researchgate.net

Design New Catalysts: Computational screening can be used to identify new catalyst systems that are specifically tailored to activate and functionalize the this compound scaffold in novel ways.

Elucidate Reaction Mechanisms: As mentioned earlier, computational modeling can provide detailed insights into the step-by-step mechanisms of reactions involving this compound, which is crucial for rational optimization. nih.gov

By combining computational predictions with experimental validation, researchers can more efficiently navigate the vast landscape of potential new reactions and applications for this intriguing molecule.

Q & A

Q. What are the recommended synthetic routes for 2-cyclobutyl-2-methoxyethan-1-amine in academic laboratories?

The compound can be synthesized via reductive amination of 2-cyclobutyl-2-methoxyacetone using sodium cyanoborohydride in methanol under an inert atmosphere. Alternatively, nucleophilic substitution of a cyclobutyl-containing precursor with methoxyethylamine derivatives may be employed. Enamine Ltd’s catalog lists this molecule as a building block, suggesting commercial availability for downstream modifications . Characterization should include H/C NMR, HPLC, and mass spectrometry to confirm purity (>95%) and structural integrity .

Q. How should researchers safely handle this compound in laboratory settings?

Follow SDS guidelines for amine compounds: use PPE (gloves, goggles, lab coat), work under a fume hood, and store in a cool, dry place under nitrogen to prevent oxidation. Spills should be neutralized with dilute acetic acid and absorbed with inert materials. Avoid exposure to strong acids/bases due to potential exothermic reactions .

Q. What analytical methods are critical for characterizing this compound’s physicochemical properties?

Key techniques include:

- NMR spectroscopy : To confirm the cyclobutyl ring geometry and methoxy-amine substitution pattern.

- HPLC-MS : For purity assessment and detection of byproducts (e.g., oxidation products).

- XLogP3-AA : Predicted logP value of ~1.2 indicates moderate hydrophobicity, relevant for solubility studies .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can they be addressed?

The steric hindrance of the cyclobutyl group and methoxy substituent complicates asymmetric synthesis. Advanced strategies include:

Q. How can computational modeling aid in predicting the compound’s reactivity or biological activity?

- DFT calculations : Optimize transition states for cyclobutyl ring-opening reactions or amine deprotonation.

- Molecular docking : Screen against amine-sensitive targets (e.g., GPCRs or monoamine transporters) using AutoDock Vina. Cross-validate predictions with in vitro assays (e.g., radioligand binding) .

Q. What contradictions exist in literature regarding this compound’s stability, and how should they be resolved?